tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13631619
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |
| Standard InChI Key | SKINRGFCIHWNLH-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC |
Introduction
Structural and Physicochemical Properties
The molecular architecture of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate combines a pyrrolidine core with orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection for the secondary amine, while the methoxymethylcarbamoyl group at C2 introduces a polar, hydrogen-bonding motif. Key physicochemical parameters include a density of 1.106 g/cm³ and a boiling point of approximately 343.8°C at 760 mmHg, as extrapolated from structurally analogous piperidine derivatives .
The compound’s solubility profile is critical for laboratory handling. It dissolves readily in dichloromethane and ethanol, facilitating its use in solution-phase reactions . Spectroscopic characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its stereochemical purity, with the (S)-configuration at C2 verified by optical rotation data.
Synthetic Pathways and Optimization
Synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically proceeds through a multi-step sequence:
-
Pyrrolidine Functionalization: Starting from L-proline or a related chiral precursor, the amine group is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions.
-
Carbamoylation at C2: The secondary alcohol at C2 is oxidized to a ketone, followed by reductive amination with methoxymethylamine to install the methoxymethylcarbamoyl group .
-
Deprotection and Purification: Acidic removal of the Boc group (if required) and subsequent chromatography yield the final product with >95% purity .
Optimization challenges include minimizing racemization at C2 during carbamoylation. Studies on analogous compounds demonstrate that low-temperature (−78°C) reaction conditions and non-polar solvents (e.g., toluene) preserve stereochemical integrity .
Applications in Pharmaceutical Synthesis
This compound serves as a versatile intermediate in drug discovery, particularly for protease inhibitors and kinase modulators. Its dual functionality enables divergent synthetic routes:
-
Boc Group Utility: The Boc-protected amine allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent alkylation or acylation at the pyrrolidine nitrogen.
-
Carbamoyl Reactivity: The methoxymethylcarbamoyl moiety participates in nucleophilic acyl substitutions, forming amide or urea linkages with pharmacophores .
Notably, fluorinated analogs (e.g., (2S,4R)-4-fluoro derivatives) exhibit enhanced binding to serine proteases due to fluorine’s electronegativity, highlighting the scaffold’s adaptability .
| Hazard Category | Precautionary Actions |
|---|---|
| Skin/Irritation (H315) | Wear nitrile gloves and lab coats |
| Eye Damage (H319) | Use safety goggles in ventilated areas |
| Respiratory (H335) | Employ fume hoods for powder handling |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under inert gas to prevent hydrolysis of the carbamate group .
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related structures:
| Compound | CAS Number | Key Structural Difference | Biological Relevance |
|---|---|---|---|
| (2S,4R)-4-Fluoro analog | 1232835-03-8 | Fluorine at C4 | Enhanced protease inhibition |
| Piperidine variant | 203056-27-3 | Six-membered ring | Altered pharmacokinetics |
| Azetidine derivative | 327604-82-0 | Four-membered ring | Increased ring strain |
The pyrrolidine core balances ring strain and conformational flexibility, making it superior to azetidine derivatives in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume